molecular formula C21H16O3 B12880890 3-(2-hydroxy-5-methylphenyl)-3-phenylisobenzofuran-1(3H)-one CAS No. 141034-37-9

3-(2-hydroxy-5-methylphenyl)-3-phenylisobenzofuran-1(3H)-one

Cat. No.: B12880890
CAS No.: 141034-37-9
M. Wt: 316.3 g/mol
InChI Key: NCTBREQICUGUQW-UHFFFAOYSA-N
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Description

3-(2-hydroxy-5-methylphenyl)-3-phenylisobenzofuran-1(3H)-one is a complex organic compound known for its unique chemical structure and properties This compound is part of the isobenzofuranone family, which is characterized by a fused benzene and furan ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxy-5-methylphenyl)-3-phenylisobenzofuran-1(3H)-one typically involves multi-step organic reactions. One common method includes the reaction of 2-hydroxy-5-methylacetophenone with benzaldehyde in the presence of a base, followed by cyclization to form the isobenzofuranone core. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(2-hydroxy-5-methylphenyl)-3-phenylisobenzofuran-1(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isobenzofuranones, alcohols, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(2-hydroxy-5-methylphenyl)-3-phenylisobenzofuran-1(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential antioxidant and antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-hydroxy-5-methylphenyl)-3-phenylisobenzofuran-1(3H)-one involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and electron donation, influencing the compound’s reactivity and interactions with biological molecules. The aromatic rings provide a stable framework for the compound to interact with enzymes and receptors, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-hydroxy-5-methylphenyl)-3-phenylisobenzofuran-1(3H)-one is unique due to its specific substitution pattern and the presence of both hydroxy and methyl groups on the phenyl ring.

Properties

CAS No.

141034-37-9

Molecular Formula

C21H16O3

Molecular Weight

316.3 g/mol

IUPAC Name

3-(2-hydroxy-5-methylphenyl)-3-phenyl-2-benzofuran-1-one

InChI

InChI=1S/C21H16O3/c1-14-11-12-19(22)18(13-14)21(15-7-3-2-4-8-15)17-10-6-5-9-16(17)20(23)24-21/h2-13,22H,1H3

InChI Key

NCTBREQICUGUQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C2(C3=CC=CC=C3C(=O)O2)C4=CC=CC=C4

Origin of Product

United States

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